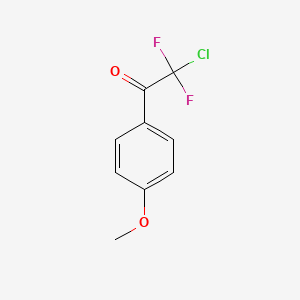![molecular formula C7H8N4 B7810343 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7810343.png)
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with formamide can yield the desired pyrrolopyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学研究应用
Chemistry: In chemistry, 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: This compound has shown promise in biological studies, particularly in the development of kinase inhibitors. Kinase inhibitors are crucial in regulating various cellular processes, and this compound derivatives have been explored for their potential to inhibit specific kinases .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its anticancer properties, with some derivatives showing activity against cancer cell lines .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
作用机制
The mechanism of action of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
相似化合物的比较
4-aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern.
7H-pyrrolo[2,3-d]pyrimidine: Another related compound with variations in the ring fusion and functional groups.
Uniqueness: 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position and the amino group at the 4-position provides unique properties that can be exploited in drug design .
属性
IUPAC Name |
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNAJJTKKUMEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C1=C(NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C1=C(NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7810268.png)
![6-methyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7810269.png)
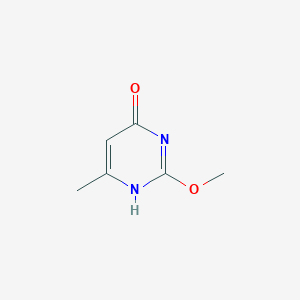
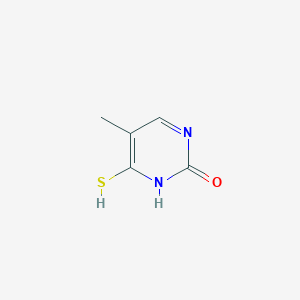
![6-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810290.png)
![2-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810305.png)
![1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7810306.png)
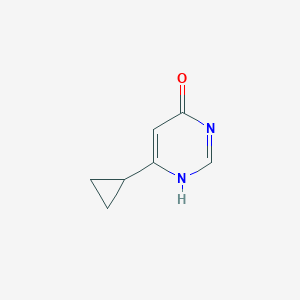
![1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7810331.png)
![3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810337.png)
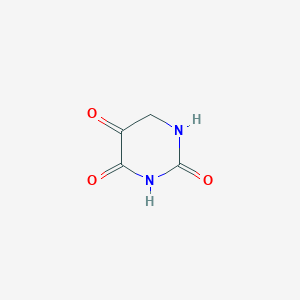
![Bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7810358.png)
